Calixresorc[6]arene
Description
Properties
Molecular Formula |
C42H36O12 |
|---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-4,6,10,12,16,18,22,24,28,30,34,36-dodecol |
InChI |
InChI=1S/C42H36O12/c43-31-13-32(44)20-1-19(31)7-21-2-23(35(47)14-33(21)45)9-25-4-27(39(51)16-37(25)49)11-29-6-30(42(54)18-41(29)53)12-28-5-26(38(50)17-40(28)52)10-24-3-22(8-20)34(46)15-36(24)48/h1-6,13-18,43-54H,7-12H2 |
InChI Key |
QUESIFOHXFULEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2O)O)CC3=CC(=C(C=C3O)O)CC4=CC(=C(C=C4O)O)CC5=C(C=C(C(=C5)CC6=C(C=C(C(=C6)CC7=C(C=C(C1=C7)O)O)O)O)O)O |
Origin of Product |
United States |
Macrocyclic Chemistry and Calixarenes As Supramolecular Hosts
Macrocyclic chemistry is a branch of chemistry focused on the synthesis and study of large, ring-shaped molecules. These macrocycles often possess pre-organized cavities that are central to their function as host molecules in supramolecular chemistry. acs.org Calixarenes are a prominent class of macrocycles, typically synthesized from the condensation of a phenol (B47542) and an aldehyde. wikipedia.orgniscpr.res.in The name "calixarene" is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their three-dimensional, cup-like shape. wikipedia.org
These molecules are characterized by a wide "upper rim" and a narrow "lower rim," with a central annulus or cavity. nih.gov The size of this cavity is determined by the number of phenolic units in the ring, denoted by "[n]" in "calix[n]arene." wikipedia.org This structural arrangement allows calixarenes to encapsulate smaller "guest" molecules or ions, a process driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. nih.gov The ability to chemically modify both the upper and lower rims of the calixarene (B151959) scaffold allows for the fine-tuning of their solubility, conformation, and guest-binding selectivity, making them highly versatile hosts for a wide range of applications, from sensing and catalysis to drug delivery. acs.orgnih.gov
Synthetic Methodologies and Derivatization Strategies for Calixresorc 1 Arene
Host-Guest Chemistry
The defining feature of calix researchgate.netarenes is their ability to act as host molecules, forming inclusion complexes with a variety of guest species, including neutral molecules and ions. rsc.org The hydrophobic cavity can encapsulate guests through non-covalent interactions such as hydrogen bonding and CH-π interactions. nih.gov
Studies have shown that calix researchgate.netarenes can form stable 1:1 host-guest complexes with neutral aromatic guests like p-nitrophenol in aqueous media. researchgate.net They are also effective receptors for alkylammonium cations, with the binding efficiency influenced by the size of the guest. Smaller ammonium (B1175870) ions generally form more stable complexes than bulkier ones. researchgate.net The versatility of calix researchgate.netarene as a host is further demonstrated by its ability to bind organic-associated ion pairs, where the cavity includes an ammonium ion while a modified cryptamide unit on the narrow rim coordinates the corresponding anion. nih.gov The temporal control of these host-guest interactions can even be achieved using a chemical fuel, which can trigger the temporary release and subsequent re-uptake of a guest molecule. acs.org
Self-Assembly and Nanostructure Formation
Functionalized calix researchgate.netarenes, particularly amphiphilic derivatives, can self-assemble into a variety of complex nanostructures. beilstein-journals.org For example, calix researchgate.netarenes containing imidazole (B134444) and sulfonato groups have been shown to form multilamellar vesicles and, in the presence of silver ions, nanomicelles. mdpi.com This ability to form ordered aggregates is crucial for applications in materials science and nanotechnology.
The self-assembly process can also lead to the formation of mechanically interlocked molecules. By threading a molecular axle through the calix researchgate.netarene cavity and adding bulky stoppers, complex structures like acs.orgrotaxanes can be synthesized. mdpi.com These architectures serve as prototypes for the construction of molecular capsules and machines. mdpi.com Calixarenes also act as effective surfactants for stabilizing and organizing metal nanoparticles into well-defined, hexagonally close-packed 2D arrays. purdue.edu
Applications in Catalysis and Sensing
Calix researchgate.netarenes serve as versatile scaffolds for developing novel catalysts by incorporating metal centers. researchgate.net These metallocalixarenes have shown significant activity in a range of organic reactions, most notably in polymerization catalysis. rsc.orgrsc.org For example, titanium(IV) complexes of calix researchgate.netarene have been successfully used as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA). nih.gov Similarly, multinuclear lithium calix researchgate.netarene complexes have demonstrated superior activity in the ROP of rac-lactide compared to analogous calix nih.govarene systems. rsc.org Gold(I) complexes featuring a calix researchgate.netarene-based phosphine (B1218219) ligand have been shown to catalyze the cycloisomerization of 1,6-enynes, with the macrocycle's conformation influencing the reaction's selectivity. beilstein-journals.org
| Metal Center | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Titanium (IV) | Ring-Opening Polymerization (ROP) of Lactide | Effective catalyst for PLA synthesis. | nih.gov |
| Lithium | ROP of rac-Lactide | Outperformed related calix nih.govarene systems. | rsc.org |
| Gold (I) | Cycloisomerization of 1,6-enynes | Catalytic selectivity is tunable by macrocycle conformation. | beilstein-journals.org |
| Cobalt (II) / Sodium | Electrochemical Proton Reduction | Promising molecular catalyst activity. | rsc.org |
The inherent recognition capabilities of calixarenes make them excellent candidates for the development of chemical and biological sensors. researchgate.netacs.org By functionalizing the calix researchgate.netarene scaffold with chromogenic or fluorogenic units, sensors can be designed to detect specific analytes. For instance, water-soluble p-sulfonato-calix researchgate.netarene has been used in a fluorimetric assay for the selective detection of acetylcholine (B1216132) over other amines. mdpi.com Calixarene-based potentiometric sensors have also been developed for the direct assay of chemicals in complex matrices, such as quantifying ephedrine (B3423809) in herbal supplements. rsc.org Furthermore, calix researchgate.netarenes functionalized with specific receptors can be used in sensor arrays to detect biomolecules, such as modified histones. nih.gov
Conformational Dynamics and Structural Analysis of Calixresearchgate.netarene Systems
Isomeric Forms and Stereochemistry
Due to the rotation of the phenol (B47542) units through the central annulus, the calix researchgate.netarene macrocycle is highly flexible and can adopt several distinct conformational isomers. researchgate.net The primary conformations include the cone, partial cone, and various alternate forms (1,2-alternate, 1,3-alternate, 1,2,3-alternate). researchgate.netacs.org The relative stability of these conformers can be influenced by substitution patterns on the upper and lower rims, as well as by the solvent environment. nih.gov For example, the introduction of bulky substituents can lock the molecule into a specific conformation. nih.gov The cone conformation is often favored, but other isomers can be isolated and studied. acs.org
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of calix researchgate.netarenes and their host-guest complexes. nih.gov Crystallographic studies have provided precise information on bond lengths, bond angles, and the three-dimensional arrangement of the macrocycle. nih.gov These analyses have confirmed the various conformations that calix researchgate.netarenes can adopt, which are often dependent on the included solvent or guest molecule. nih.gov For instance, the crystal structure of p-tert-butylcalix researchgate.netarene has been shown to adopt different conformations and host-guest stoichiometries when crystallized from various solvents like benzene, pyridine, and toluene (B28343). nih.gov X-ray analysis has also been crucial in characterizing complex multinuclear metal clusters supported by the calix researchgate.netarene framework and in visualizing the binding of large guests like fullerenes. rsc.orgresearchgate.net
Computational Modeling and Simulation
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic and structural properties of calixarene (B151959) systems. sid.ir DFT calculations are used to predict the relative stabilities of different conformers by comparing their total energies, often including zero-point vibrational energy (ZPVE) corrections. semanticscholar.org Studies have employed various functionals, such as B97-D, to examine host-guest interactions, revealing that larger calixarenes are promising carriers for specific guest molecules due to their cavity size and the potential for hydrogen bonding. semanticscholar.org DFT can also be used to calculate electronic properties, such as HOMO-LUMO energy gaps, which are relevant for understanding the potential of calixarenes in sensing applications. nih.gov
| Property Studied | Computational Method/Functional | Key Insight | Reference |
|---|---|---|---|
| Host-Guest Binding (Calix[n]arenes) | DFT (B97-D functional) | Calix researchgate.netarene is a promising carrier for GTP guest molecule due to cavity size and H-bonding. | semanticscholar.org |
| Conformer Stability | DFT+D | Determination of the energetic order of different conformers. | semanticscholar.org |
| Electronic Properties (Sensing) | DFT (B3LYP/6-31G(d,p)) | Adsorption of guest molecules alters HOMO-LUMO gap, indicating sensing potential. | nih.gov |
| Structural Properties | High-level ab initio calculations | Analysis of structure and bonding within the calixarene framework. | sid.ir |
Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of calix researchgate.netarenes in solution, which is not accessible through static computational methods or solid-state analysis. MD is used to study the conformational flexibility of the macrocycle and the intricate processes of host-guest binding and unbinding. nih.gov These simulations can model the desolvation of the host and guest upon complex formation and elucidate the role of specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the resulting complex. By simulating the system over time, MD can help explain the stability of host-guest complexes and the mechanisms of molecular recognition in a dynamic solvent environment. nih.gov
Inability to Generate Article on "Calixresorc researchgate.netarene" Due to Lack of Specific Research Data
Following a comprehensive search for scientific literature, it is not possible to generate the requested article on the chemical compound “Calixresorc researchgate.netarene” that adheres to the provided detailed outline. The primary obstacle is a significant lack of specific, in-depth research data for this particular macrocycle.
A critical distinction must be made between two different, though related, classes of compounds:
Calix[n]arenes : These are macrocyclic compounds formed from the condensation of phenol (or its derivatives) with formaldehyde. A significant body of research exists for calix researchgate.netarene, which is made of six phenol units.
Calixresorcinarenes (also known as resorcinarenes): These are formed from the condensation of resorcinol with an aldehyde. While resorcinarenes are well-known, the specific hexameric version, "Calixresorc researchgate.netarene," is not a commonly synthesized or studied compound. The vast majority of resorcinarene (B1253557) literature focuses on the tetrameric structure, calix nih.govresorcinarene.
The search for literature on "Calixresorc researchgate.netarene" did not yield the specific data required to populate the sections and subsections of the requested outline, such as its fundamental principles of host-guest recognition, its mechanisms of selectivity, or its specific binding interactions with various cations, anions, neutral molecules, and biomolecules. The available scientific data is almost exclusively centered on calix researchgate.netarenes .
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Supramolecular Recognition by Calixresorc 1 Arene Hosts
Multipoint Molecular Recognition and Cooperativity Phenomena in Calixnih.govarene Systems
Calix nih.govarenes, with their sizable and adaptable cavities, provide exceptional platforms for the development of synthetic receptors capable of multipoint molecular recognition. This involves the simultaneous interaction of a guest molecule with multiple binding sites within the host, leading to high affinity and selectivity. Such intricate binding events can also give rise to cooperativity, where the binding of one guest influences the affinity for subsequent guests.
A notable example of multipoint recognition is a calix nih.govarene system functionalized with three imidazole (B134444) arms on the small rim and three aniline (B41778) groups on the large rim. This sophisticated host utilizes a combination of non-covalent interactions to selectively bind a monoprotonated diamine. The binding mechanism involves:
Coordination of the guest to a Zn(II) ion held by the tris-imidazole site.
Hydrogen bonding between the guest and the oxygen crown of the calixarene (B151959).
CH/π interactions within the aromatic cavity of the host.
Hydrogen bonding with the aniline groups at the large rim.
This multipoint recognition strategy allows the receptor to effectively discriminate between a monoprotonated diamine and a monoamine.
Cooperativity in calixarene systems is a phenomenon where the binding of a guest molecule to one site on the host influences the binding of another guest to a different site on the same host. This can manifest as positive cooperativity, where the binding of the first guest enhances the affinity for the second, or negative cooperativity, where the affinity is reduced. The efficiency of such allosteric systems can be significantly influenced by the strain energy of the equilibrating conformers of the calixarene and the transition state for their interconversion.
An example of cooperative binding has been observed in a D(3h)-symmetric tail-to-tail bis-calix nih.govarene. This unique host is capable of binding organic ion triplets in a cooperative manner through an induced-fit process. The complexation is highly selective for linear cations and doubly charged anions, which are bound as contact ion triplets within the host's structure.
Table 1: Cooperative Binding of an Organic Ion Triplet by a Bis-Calix nih.govarene Host
| Host Component | Guest Component | Binding Mode | Key Interactions | Outcome |
| Bis-Calix nih.govarene Cavities | Two Ammonium (B1175870) Cations | Inclusion Complexation | Cation-π interactions | Simultaneous binding of two cations |
| Ureido Bridges | One Anion | Hydrogen Bonding | N-H---Anion hydrogen bonds | Anion recognition between the two bound cations |
| Entire Host-Guest Assembly | Organic Ion Triplet | Induced-Fit | Multiple non-covalent interactions | Stable [1+1+2] quaternary complex with high selectivity |
Solvent Effects on Calixresorcnih.govarene Host-Guest Behavior and Complex Stability
The solvent plays a crucial role in supramolecular chemistry, significantly influencing the host-guest behavior and the stability of the resulting complexes of calixresorcarenes. The nature of the solvent can affect the conformation of the host, the solvation of both the host and the guest, and the strength of the non-covalent interactions that drive complexation.
The stability of calixresorcarene complexes is highly dependent on the solvent's properties, such as polarity, hydrogen bonding capability, and size. For instance, in aqueous media, the hydrophobic effect is often a major driving force for the inclusion of nonpolar guests into the calixarene cavity. The release of "high-energy" water molecules from the cavity upon guest binding is entropically favorable and contributes to complex stability.
In non-aqueous solvents, the interactions can be more complex. The extent of complexation is controlled not only by the solvation of the free host and guest but also by the solvation of the resulting complex. The transfer of a calixarene complex from one solvent to another can be thermodynamically favorable or unfavorable, leading to significant differences in complex stability. For example, the complexation of p-tert-butylcalix nih.govarene with various small organic molecules has been shown to be influenced by the solvent's ability to form hydrogen bonds and its size relative to the host's cavity. Polar molecules can bind within the apolar cavity, albeit with lower packing coefficients compared to apolar guests nih.gov.
The pH of the solution can also have a profound effect on the complexation behavior of functionalized calixarenes in aqueous environments. For water-soluble p-sulfonato-calix nih.govarene, the complexation constant with testosterone was found to be significantly higher at pH 7.3 compared to more acidic or basic conditions, suggesting that the conformation of the calixarene at this pH is more favorable for guest binding nih.gov.
The competition between the solvent and the guest for the calixarene's binding site is another critical factor. In some cases, solvent molecules can be included in the calixarene cavity, acting as competitive inhibitors for guest binding. This is particularly evident with solvents that are good hydrogen bond acceptors or have a shape and size complementary to the host's cavity.
The stability of calix nih.govarene complexes with various guests in different media is illustrated in the following table.
Table 2: Stability Constants (K) of Calix nih.govarene Complexes with Various Guests in Different Media
| Calix nih.govarene Derivative | Guest | Medium | Temperature (°C) | Stability Constant (K, M⁻¹) |
| p-tert-Butylcalix nih.govarene | Toluene (B28343) | Dichloromethane | 25 | 3.2 x 10² |
| p-Sulfonato-calix nih.govarene | Testosterone | Phosphate (B84403) Buffer (pH 7.3) | Not Specified | 346 ± 39 nih.gov |
| Calix nih.govarene hexasulfonate | p-Nitrophenol | Aqueous Media | 25 | 1.8 x 10³ |
| p-H-37-(2-carboxy-methyloxy)-calix- nih.gov-arene | Phenylalanine | Water | 36 | 4157 ± 20 researchgate.net |
| p-H-37-(2-carboxy-methyloxy)-calix- nih.gov-arene | Tryptophan | Water | 36 | 2801 ± 24 researchgate.net |
| p-H-37-(2-carboxy-methyloxy)-calix- nih.gov-arene | Arginine | Water | 36 | 3031 ± 13 researchgate.net |
Catalysis with Calixresorc 1 Arene Based Systems
Metallocalixnih.govarene Complexes in Homogeneous and Heterogeneous Catalysis
Metallocalix nih.govarenes, complexes where metal ions are coordinated to the calix nih.govarene ligand, have demonstrated significant catalytic activity in a variety of chemical reactions. The calix nih.govarene framework can accommodate multiple metal centers, providing a platform for developing catalysts with unique reactivity compared to their smaller (calix researchgate.netarene) or larger (calix worktribe.comarene) counterparts. rsc.org
The design of calix nih.govarene ligands is crucial for creating effective metal catalysts. The inherent flexibility and large size of the calix nih.govarene cone allow it to bind multiple metal centers, a key feature in designing advanced catalysts. rsc.org Ligands can be tailored to create specific coordination environments for metal ions, influencing the catalytic activity and selectivity.
For instance, calix nih.govarenes functionalized with nitrogen-donor arms, such as three imidazole (B134444) units on the narrow rim, can form well-defined mononuclear zinc complexes. researchgate.net In these "funnel complexes," the Zn(II) ion is coordinated by the imidazole arms, creating a catalytic site within the macrocyclic cavity. researchgate.netnih.gov The flexibility of the calix nih.govarene allows for an "induced-fit" process, where the coordination of the metal ion locks three aromatic units into a cone shape, pre-organizing the cavity for substrate binding. nih.gov
Further modifications can be made to enhance properties like water solubility or to introduce secondary recognition sites. A calix nih.govarene functionalized with three imidazole units on the narrow rim and three primary amino groups on the wide rim demonstrates this complexity. In water, this ligand coordinates a Zn²⁺ cation, which is further stabilized by one of the amino groups folding back into the cavity, creating a unique "ouroboros-like" complex with enhanced thermodynamic stability. rsc.org This intricate design showcases how the calix nih.govarene scaffold can be used to create highly structured and stable catalytic sites.
The architecture of the calix nih.govarene ligand plays a pivotal role in tuning the performance of the resulting catalyst. The spatial arrangement of functional groups and the conformational properties of the macrocycle can control substrate access to the active site and influence the reaction pathway.
The concept of a "funnel complex" based on the calix nih.govarene scaffold provides a biomimetic environment where the macrocycle acts as a second coordination sphere, surrounding the metal's active site. nih.gov By modifying the walls of this cavity—for example, by substituting anisole groups with phenol (B47542) or quinone moieties—it is possible to drastically alter the thermodynamics and kinetics of metal ion and guest-ligand binding without changing the primary coordination sphere. nih.gov This demonstrates that remote modifications to the calixarene (B151959) structure can have a profound impact on catalytic selectivity and lability.
Furthermore, the ability to create multi-metal active sites within a single calix nih.govarene molecule opens avenues for cooperative catalysis. rsc.org The defined distance and orientation between metal centers, enforced by the macrocyclic ligand, can facilitate reaction mechanisms that are inaccessible to mononuclear catalysts, thereby enhancing both activity and selectivity.
Applications in Specific Catalytic Transformations
Metallocalix nih.govarene complexes have been successfully employed as catalysts in a range of important chemical transformations, from polymer synthesis to environmental applications like carbon dioxide fixation.
Calix nih.govarene-based systems have shown considerable promise in polymerization catalysis. rsc.org Titanium(IV) complexes of calix nih.govarene, for example, have been screened for the ring-opening polymerization (ROP) of cyclic esters like lactide, which is used to produce polylactide (PLA), a biodegradable polymer. nih.gov
In one study, a dinuclear titanium(IV) complex supported by a calix nih.govarene ligand was synthesized and characterized. nih.gov This complex proved to be an active catalyst for the ROP of lactide, demonstrating the utility of the calix nih.govarene framework in supporting catalytically active metal centers for polymer production. nih.gov Similarly, lithiated calix nih.govarenes have been investigated as catalysts for the ROP of various cyclic esters, including ε-caprolactone and lactide. researchgate.net
| Catalyst System | Monomer | Conditions | Conversion | Polymer Characteristics |
|---|---|---|---|---|
| Titanium(IV)-calix nih.govarene | rac-Lactide | 130 °C | ~95-97% | Isotactic or Heterotactic PLA depending on ancillary ligands nih.gov |
| Lithiated calix nih.govarene | ε-Caprolactone | Solvent-free | High conversion | - |
The fixation of carbon dioxide into value-added chemicals is a critical area of sustainable chemistry. Calix nih.govarene-functionalized titanium-oxo clusters (TOCs) have recently been developed as effective photocatalysts for the cycloaddition of CO₂ to epoxides, producing cyclic carbonates. researchgate.netrsc.org
In this work, tert-butylcalix nih.govarene (TBC nih.gov) was used as a stabilizing ligand to synthesize two novel TOCs, a smaller Ti₄ cluster and a much larger Ti₂₈ cluster. rsc.org The calix nih.govarene ligand demonstrated remarkable flexibility, adopting different conformations in the two clusters, which contributed to the structural diversity and size of the resulting TOCs. rsc.org
The larger Ti₂₈-TBC6A cluster, with more metal catalytic sites and superior photoelectric properties, exhibited excellent photocatalytic activity and stability for CO₂ fixation. researchgate.netrsc.org The calixarene ligand not only stabilizes the cluster but also enhances its light-harvesting properties, extending absorption into the visible region. rsc.org The photocatalytic process is believed to involve the activation of both CO₂ and the epoxide by photogenerated electrons and Lewis acid-base sites on the cluster. researchgate.net
| Catalyst | Reaction | Key Features | Performance Metric |
|---|---|---|---|
| Ti₄-TBC6A | CO₂ + Styrene Oxide → Styrene Carbonate | Monoconical calix nih.govarene configuration | Active under visible light |
| Ti₂₈-TBC6A | CO₂ + Styrene Oxide → Styrene Carbonate | Biconical calix nih.govarene configuration; High nuclearity (3.55 nm length) | Superior catalytic activity and stability due to more metal sites rsc.org |
While the use of calix nih.govarenes in classic cross-coupling reactions is less documented than for their smaller calix researchgate.netarene cousins, the principles of their ligand design are applicable. The rigid framework and ability to create specific steric and electronic environments around a metal center are advantageous for controlling selectivity in bond-forming reactions. For example, zirconium complexes of modified calix researchgate.netarenes have been used as efficient catalysts for multicomponent reactions like the Biginelli reaction, which forms new carbon-carbon and carbon-nitrogen bonds. nih.gov The larger and more flexible calix nih.govarene platform offers the potential to develop even more sophisticated catalysts for such transformations by allowing for the incorporation of multiple catalytic functionalities or bimetallic active sites.
Biomimetic Catalysis Utilizing Calixwikipedia.orgarene Scaffolds
The intricate and highly efficient catalytic processes observed in nature, orchestrated by enzymes, have long served as a paramount source of inspiration for the design of synthetic catalysts. Enzymes achieve remarkable rate accelerations and exquisite selectivity by precisely controlling the three-dimensional arrangement of functional groups and providing a specific microenvironment within their active sites. In the pursuit of replicating these principles, calix wikipedia.orgarenes have emerged as versatile and powerful scaffolds for the construction of enzyme mimics. Their well-defined, preorganized cup-shaped structure, tunable cavity dimensions, and the facility with which they can be functionalized at both their upper and lower rims make them ideal platforms for creating sophisticated biomimetic catalysts.
The fundamental strategy in utilizing calix wikipedia.orgarenes for biomimetic catalysis involves the covalent attachment of catalytic moieties, such as metal complexes or organic functional groups, to the macrocyclic framework. This approach allows for the creation of a synthetic analog of an enzyme's active site, where the calix wikipedia.orgarene serves as a structural mimic of the protein scaffold. The cavity of the calix wikipedia.orgarene can encapsulate substrate molecules, akin to an enzyme's binding pocket, thereby facilitating catalysis through proximity and orientation effects. Furthermore, the hydrophobic nature of the calixarene cavity can create a non-polar microenvironment that can stabilize transition states and influence reaction pathways, much like the hydrophobic pockets within many enzymes.
Metalloenzyme Mimics Based on Calix wikipedia.orgarenes
A significant area of research in biomimetic catalysis with calix wikipedia.orgarenes has focused on the development of mimics for metalloenzymes. By appending specific ligand systems to the calix wikipedia.orgarene core, researchers have been able to create coordination sites that can bind metal ions in geometries that replicate the active sites of various metalloproteins.
Copper Enzyme Mimics for Oxidation Catalysis:
Mono-copper enzymes play crucial roles in a variety of biological oxidation reactions. Calix wikipedia.orgarenes functionalized with nitrogen-donor ligands, such as pyridine or imidazole groups, have been successfully employed to create structural and functional models of these enzymes. researchgate.net These synthetic complexes can coordinate a copper ion within the calixarene cavity, creating a well-defined microenvironment that influences the catalytic activity.
For instance, a calix wikipedia.orgarene modified with three pyridine groups has been shown to form a copper(II) complex that acts as an effective catalyst for the oxidation of aromatic and alcoholic substrates in the presence of hydrogen peroxide. researchgate.net The calixarene scaffold not only provides the coordination site for the copper ion but also a hydrophobic cavity that can bind the substrate, facilitating the oxidative transformation.
Table 1: Performance of a Calix wikipedia.orgarene-Based Copper(II) Catalyst in Oxidation Reactions
| Substrate | Oxidant | Major Product(s) |
| Benzene | H₂O₂ | Phenol, Hydroquinone, Benzoquinone |
| Ethanol | H₂O₂ | Aldehydes, Acids |
Data compiled from studies on pyridine-functionalized calix wikipedia.orgarene-copper complexes. researchgate.net
The unique environment provided by the calix wikipedia.orgarene cavity can also lead to selective oxidation pathways that differ from those observed with simple copper salts. For example, in the oxidation of benzene catalyzed by a pyridine-based calix wikipedia.orgarene copper complex, catechol was notably not formed as a product. researchgate.net This selectivity highlights the influence of the supramolecular structure on the reaction mechanism.
Zinc Enzyme Mimics for Hydrolytic Processes:
Zinc-containing enzymes are ubiquitous in biological systems and are often involved in hydrolytic reactions, such as peptide and phosphate (B84403) ester cleavage. The design of calix wikipedia.orgarene-based zinc enzyme mimics aims to replicate the Lewis acidic role of the zinc ion and the surrounding amino acid residues that participate in catalysis. By introducing appropriate coordinating groups, such as imidazoles and amino phenols, onto the calix wikipedia.orgarene framework, researchers have created ligands that can bind zinc(II) ions in a manner that mimics the active sites of enzymes like peptidases.
These biomimetic zinc complexes can exhibit interesting coordination chemistry, including the ability to bind and exchange guest molecules within the calixarene cavity. This guest-binding behavior is reminiscent of substrate binding in enzymes and can be modulated by factors such as the pH, demonstrating a primitive form of catalytic regulation.
Research Findings on Catalytic Activity and Selectivity
The catalytic efficiency of calix wikipedia.orgarene-based enzyme mimics is a critical area of investigation. While early studies often focused on structural mimicry, more recent research has delved into the quantitative aspects of their catalytic performance.
Kinetic Studies and Turnover Numbers:
Detailed kinetic analyses are essential to evaluate the true catalytic nature and efficiency of these synthetic systems. Such studies aim to determine key parameters like reaction rates, turnover numbers (TON), and turnover frequencies (TOF). The turnover number represents the number of substrate molecules converted per molecule of catalyst before it becomes inactivated, while the turnover frequency is the rate of these conversions.
While comprehensive kinetic data for many calix wikipedia.orgarene-based biomimetic catalysts is still emerging, the available research indicates that these systems can significantly accelerate reactions compared to uncatalyzed processes or simple metal salts. The supramolecular structure of the calixarene plays a crucial role in achieving this rate enhancement.
Enantioselective Catalysis with Chiral Calix wikipedia.orgarenes:
A key feature of enzymatic catalysis is its high stereoselectivity. To mimic this, researchers have developed inherently chiral calix wikipedia.orgarenes. These non-racemic scaffolds can be used to create asymmetric catalysts that can favor the formation of one enantiomer of a product over the other.
The synthesis of enantiopure calix wikipedia.orgarenes is a challenging endeavor, but successful strategies have been developed, including the introduction of chiral substituents or the creation of inherent chirality in the macrocyclic framework itself. These chiral calix wikipedia.orgarenes, when used as ligands for metal catalysts or as organocatalysts, have the potential to induce high levels of enantioselectivity in various chemical transformations. However, much of the research in enantioselective catalysis with calixarenes has focused on the smaller calix acs.orgarene systems. The development of highly enantioselective catalysts based on the more flexible calix wikipedia.orgarene scaffold remains an active area of research.
Self Assembly and Materials Science Applications of Calixresorc 1 Arene
Supramolecular Self-Assembly of Calixresorcrsc.orgarene Derivatives in Solution
The self-assembly of calixresorc rsc.orgarene derivatives in solution is a versatile strategy for the construction of a wide range of supramolecular architectures. By tuning the nature and positioning of functional groups on the calixarene (B151959) scaffold, it is possible to control the assembly process and the resulting morphologies.
Amphiphilic calix rsc.orgarenes, which possess both hydrophilic and hydrophobic domains, can self-assemble in aqueous solutions to form well-defined aggregates such as vesicles and micelles. These structures are of significant interest for applications in drug delivery, encapsulation, and as nanoreactors.
The formation and stability of these aggregates are influenced by several factors, including the nature of the hydrophilic and hydrophobic groups, the concentration of the calixarene, and the properties of the solvent. For instance, the introduction of ionic groups at the upper rim and alkyl chains at the lower rim imparts amphiphilic character to the calixarene, promoting its aggregation in water. The critical aggregation concentration (CAC) is a key parameter that defines the onset of micelle or vesicle formation.
A notable example involves a calix rsc.orgcrown derivative, which combines the calixarene framework with crown ether loops. This design enhances the rigidity of the macrocycle and provides additional binding sites for cations. In a mixed solvent system of water and ethanol, this derivative was observed to form vesicular aggregates. The morphology of these aggregates could be controlled by adjusting the solvent polarity, leading to a transition from vesicles to nanotubes as the water content was increased nih.gov.
| Calixarene Derivative | Aggregate Type | Controlling Factors | Reference |
| Amphiphilic calix rsc.orgcrown | Vesicles, Nanotubes | Solvent polarity (water/ethanol ratio) | nih.gov |
| p-Sulfonatocalix rsc.orgarenes with lower rim alkyl chains | Micelles | Presence of long alkyl chains |
This table summarizes examples of vesicle and micelle formation from amphiphilic calix rsc.orgarene derivatives and the key factors influencing their assembly.
Beyond the formation of simple vesicles and micelles, calixresorc rsc.orgarenes can undergo hierarchical self-assembly to form more complex and ordered structures, including supramolecular channels. These channels are of interest for their potential applications in molecular transport, separation, and catalysis.
The formation of such ordered structures is often driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The rigid and well-defined shape of the calixarene macrocycle plays a crucial role in directing the assembly into predictable and ordered arrangements.
For example, the self-assembly of C-methyl calix rsc.orgresorcinarene (B1253557) with a bipyrimidine ligand has been shown to result in the formation of three-dimensional hydrogen-bonded networks researchgate.net. In one of the observed structures, linear ribbons of resorcinarenes are interlocked through intricate hydrogen-bonding patterns, creating a framework with defined channels researchgate.net. Another approach involves the use of covalent bonds to create porous 3D polymers based on calixarenes. These covalent calixarene frameworks (CXFs) can exhibit high surface areas and well-defined pore structures, effectively creating a network of interconnected channels rsc.org.
| Assembly Strategy | Resulting Structure | Key Interactions | Reference |
| Self-assembly with bipyrimidine ligand | 3D hydrogen-bonded network with channels | Hydrogen bonding, π-π stacking | researchgate.net |
| Covalent polymerization (Yamamoto coupling) | Covalent Calixarene Frameworks (CXFs) | Covalent bonds | rsc.org |
This table highlights different strategies for the formation of ordered supramolecular channels based on calixresorcarene units.
Calix rsc.orgarenes can act as molecular hosts, capable of binding a variety of guest molecules within their cavities. This host-guest interaction can also be harnessed to induce the aggregation of guest molecules that would not otherwise self-assemble under the same conditions. This phenomenon has implications for sensing, materials fabrication, and the controlled organization of molecular systems.
The binding of a guest molecule within the calixarene cavity can alter the guest's properties and promote intermolecular interactions between guest molecules bound to adjacent calixarenes. This can lead to the formation of extended supramolecular assemblies.
A study on the complexation of a single chain surfactant with a hexamethylated p-sulfonatocalix rsc.orgarene demonstrated that the calixarene promotes the formation of micellar aggregates at a concentration 70-fold below the critical micelle concentration (CMC) of the pure surfactant nih.gov. This indicates that the host-guest complex acts as a "supra-amphiphile," facilitating the self-assembly process. In another example, the interaction of p-sulfonatocalix[n]arenes with perylene bisimides was shown to induce the aggregation of the dye molecules, leading to improved stability and order of the aggregates researchgate.net.
| Guest Molecule | Calixarene Host | Observed Phenomenon | Reference |
| Alkyltrimethylammonium cation (surfactant) | Hexamethylated p-sulfonatocalix rsc.orgarene | Promotion of micelle formation at low concentrations | nih.gov |
| Perylene bisimides (dye) | p-Sulfonatocalix[n]arenes | Induced aggregation with improved stability and order | researchgate.net |
This table provides examples of calix rsc.orgarene-induced aggregation of different guest molecules.
Advanced Materials Incorporating Calixresorcrsc.orgarene Units
The incorporation of calixresorc rsc.orgarene units into larger material systems has led to the development of advanced materials with tailored properties and functionalities. These materials leverage the unique recognition and assembly properties of the calixarene macrocycle to create functional polymers, composites, and hybrid nanomaterials.
The integration of calix rsc.orgarenes into polymeric structures can be achieved through both covalent and non-covalent approaches. Covalently incorporating calixarenes into polymer backbones or as pendant groups can impart specific recognition capabilities to the resulting material. These functionalized polymers have been explored for applications in sensing, separation, and catalysis.
For instance, calixarene-functionalized polymers have been investigated as sensors for the detection of specific ions or neutral molecules. The calixarene units act as recognition sites, and their binding events can be transduced into a measurable signal. However, challenges such as poor solubility in certain solvents and the need for precise positioning of the calixarene unit within the polymer matrix need to be addressed rsc.org.
The surface modification of nanomaterials with calix rsc.orgarenes is a powerful strategy to create hybrid systems with enhanced properties and new functionalities. The calixarene layer can provide stability to the nanomaterial, introduce specific recognition sites, and mediate the interaction of the nanomaterial with its environment.
Silver Nanoparticles: Calixresorcinarene-capped silver nanoparticles (AgNPs) have been developed as supramolecular hybrid nanocontainers. The calixarene coating not only stabilizes the AgNPs but also provides a binding pocket for guest molecules. For example, a tetrapentylcalixresorcinarene modified with amidoaminocarboxylic groups was used to stabilize AgNPs and facilitate the binding of the anticancer drug Doxorubicin researchgate.net. The carboxy groups on the calixarene interact with the silver surface, while the macrocyclic cavity and other functional groups bind the drug molecule researchgate.net.
Graphene: The functionalization of graphene with calix[n]arenes can be achieved through both covalent and non-covalent methods. This modification can improve the dispersibility of graphene in various solvents and introduce host-guest recognition capabilities to the graphene surface nih.gov. These hybrid materials have potential applications in sensors, nanoelectronics, and composite materials nih.gov.
Metal Oxides: Hybrid materials composed of metal oxides and calixarenes are being explored for applications in areas such as supercapacitors and sensors. The combination of the properties of the metal oxide with the recognition capabilities of the calixarene can lead to materials with enhanced performance. For example, combining metal oxides with carbon materials functionalized with calixarenes can create hybrid nanostructured electrodes with improved electrical conductivity and specific capacitance.
| Nanomaterial | Calixarene Modifier | Key Features of Hybrid System | Potential Applications |
| Silver Nanoparticles (AgNPs) | Amidoaminocarboxylic tetrapentylcalixresorcinarene | Stabilization of AgNPs, binding of guest molecules (e.g., Doxorubicin) | Drug delivery, nanocontainers |
| Graphene | Various calix[n]arenes | Improved dispersibility, host-guest recognition on graphene surface | Sensors, nanoelectronics |
| Metal Oxides | Calixarene-functionalized carbon materials | Enhanced electrical conductivity, specific capacitance | Supercapacitors, sensors |
This table summarizes examples of hybrid nanomaterial systems incorporating calixresorcarene units.
Supramolecular Liquid Crystals Derived from Calixresorced.ac.ukarene Frameworks
There is a significant body of research on liquid crystals derived from calixarenes in general, particularly those based on calix nih.govarene frameworks. nih.govresearchgate.net These studies explore how the unique, vase-like structure of calixarenes can be chemically modified to induce liquid crystalline phases, including smectic, nematic, and columnar mesophases. nih.govresearchgate.net However, specific research detailing the synthesis and characterization of supramolecular liquid crystals derived from the calixresorc ed.ac.ukarene scaffold could not be located. The conformation of the calixarene skeleton plays a crucial role in the formation of mesophases, and it has been noted that derivatives lacking a stable cone conformation may not exhibit liquid crystalline behavior.
Crystal Engineering with Calixresorced.ac.ukarene Analogues
Design of Crystalline Materials with Tunable Properties
The design of crystalline materials with tunable properties is a key objective in materials science. rsc.org With calixarenes, this often involves modifying the upper or lower rims of the macrocycle to control intermolecular interactions, which in turn dictates the properties of the bulk material. For instance, the conformational flexibility of calix ed.ac.ukarenes can be controlled in the solid state through the use of specific guest molecules and counter-ions, leading to different crystalline arrangements. nih.gov Despite these advances with other calixarenes, specific examples and detailed research findings on the design and synthesis of crystalline materials with tunable properties derived from calixresorc ed.ac.ukarene were not found in the reviewed literature.
Control over Molecular Packing and Supramolecular Channel Formation in Solids
The ability of calixarenes to form inclusion complexes and defined solid-state structures makes them excellent candidates for creating materials with supramolecular channels. The packing of calix ed.ac.ukarene molecules can be influenced by the choice of guest molecules, leading to the formation of bilayers and other organized motifs. nih.gov These ordered structures can create channels and cavities within the crystal lattice. While the principles of controlling molecular packing are well-established for calixarenes like p-tert-butylcalix ed.ac.ukarene, nih.gov specific studies demonstrating the control over molecular packing and the formation of supramolecular channels in solids composed of calixresorc ed.ac.ukarene are not documented in the available research.
Applications of Calixresorc 1 Arene in Chemical Sensing and Environmental Remediation
Calixresorcnih.govarene-Based Chemical Sensors
The distinct cavity and the possibility of functionalization at its upper and lower rims allow Calixresorc nih.govarene to be a versatile platform for the construction of various chemical sensors. These sensors can detect a wide range of analytes with high selectivity and sensitivity.
Development of Fluorescent Sensing Systems
Fluorescence spectroscopy is a highly sensitive analytical technique, and when combined with the molecular recognition capabilities of Calixresorc nih.govarene, it leads to the development of powerful fluorescent sensors. mdpi.com These systems operate on the principle of changes in fluorescence intensity or wavelength upon the binding of a guest molecule into the calixarene (B151959) cavity.
A notable example is the development of a selective fluorescent chemosensor for phosphatidylcholine-type lipids based on a calix nih.govtris-pyrenylurea. rsc.org This sensor demonstrates selective interaction with these lipids in organic media and even in a biphasic chloroform/water solution, which suggests its potential for use in biological media. rsc.org The selectivity arises from the high degree of complementarity between the zwitterionic headgroup of the lipid and the hydrogen-bonding donor site and hydrophobic pocket of the receptor. rsc.org
In another study, tri-iodotriazole-linked calix nih.govarenes were investigated as transmembrane transporters for anions like chloride and nitrate (B79036). mdpi.com The influx of chloride ions was monitored by the quenching of a fluorescent dye, lucigenin, contained within lipid bilayer vesicles. mdpi.com This demonstrates the utility of Calixresorc nih.govarene derivatives in creating fluorescent systems for anion sensing. mdpi.com
Ion-Selective Sensing Mechanisms
Calixresorc nih.govarenes have been extensively used as ionophores in ion-selective electrodes (ISEs) due to their ability to form stable and selective complexes with specific ions. The selectivity is governed by the size of the calixarene cavity and the nature of the functional groups attached to it.
Phosphorated calix nih.govarene derivatives have been successfully employed as neutral ionophores for the development of atropine-selective membrane electrodes. nih.gov These electrodes, incorporated into a polyvinyl chloride (PVC) membrane, exhibited near-Nernstian responses and practical linear ranges for atropine (B194438) detection. nih.gov The performance of the electrode was found to be directly related to the specific structure of the calixarene derivative used. nih.gov
Quadruply-bridged calix nih.govarenes have also been identified as effective cesium-selective ionophores in PVC membrane electrodes. mdpi.com These sensors show a good Nernstian response for cesium ions over a wide concentration range and exhibit high selectivity over other alkali, alkaline-earth, and transition metal ions. mdpi.com
Table 1: Performance of Calix nih.govarene-Based Ion-Selective Electrodes
| Ionophore | Target Analyte | Linear Range (M) | Slope (mV/decade) | Optimal pH Range |
|---|---|---|---|---|
| 37,40-bis-[(diethoxy-thiophosphoryl)oxy]-calix nih.govarene derivative | Atropine | 1.9 x 10⁻⁶ - 7.9 x 10⁻³ | 54.3 | 2.5 - 8.5 |
| 37,38,39,40,41-pentakis-(di-ethoxythiophosphoryl)-oxy]-calix nih.govarene derivative | Atropine | 7.9 x 10⁻⁶ - 7.9 x 10⁻³ | 49.1 | 2.5 - 8.5 |
| 37-[(diethoxythiophosphoryl)oxy]-calix nih.govarene derivative | Atropine | 6.3 x 10⁻⁶ - 7.9 x 10⁻³ | 50.8 | 2.5 - 8.5 |
Calixresorcnih.govarene for Environmental Remediation
The unique structural features of Calixresorc nih.govarene also make it a valuable tool for environmental remediation, particularly for the removal of heavy metals and other contaminants from water.
Heavy Metal Ion Adsorption and Removal Capabilities
Calixresorc nih.govarene-based polymers have demonstrated significant capabilities in the adsorption and removal of heavy metal cations from aqueous solutions. researchgate.netresearcher.life The presence of active hydroxyl groups and a tunnel-like structure in these polymers facilitates the trapping of heavy metals. researchgate.netresearcher.life
Research on novel poly-monoallyloxycalix nih.govarene derivatives has shown their effectiveness in adsorbing Cadmium (Cd(II)), Copper (Cu(II)), and Chromium (Cr(III)) ions. researchgate.netresearcher.life The adsorption process is influenced by factors such as the pH of the solution, contact time, and the initial concentration of the metal ions. researchgate.netresearcher.life The amount of adsorbed metal generally increases with an increase in the pH of the metal solution. researchgate.netresearcher.life Adsorption kinetics studies have indicated that the process often follows the Ho or Lagergren kinetic models, while isotherm studies suggest that the adsorption tends to follow the Langmuir isotherm model. researchgate.netresearcher.life
Table 2: Optimal Conditions for Heavy Metal Adsorption by Calix nih.govarene-Based Polymers
| Polymer | Metal Ion | Optimal pH | Optimal Contact Time (min) |
|---|---|---|---|
| poly-monoallyloxycalix nih.govarene (2a) | Cd(II) | 7 | 120 |
| poly-monoallyloxycalix nih.govarene (2a) | Cu(II) | 6 | 120 |
| poly-monoallyloxycalix nih.govarene (2a) | Cr(III) | 5 | 60 |
| poly-monoallyloxypenta-estercalix nih.govarene (2b) | Cd(II) | 7 | 120 |
| poly-monoallyloxypenta-estercalix nih.govarene (2b) | Cu(II) | 6 | 120 |
| poly-monoallyloxypenta-estercalix nih.govarene (2b) | Cr(III) | 5 | 60 |
| poly-monoallyloxypenta-acidcalix nih.govarene (2c) | Cd(II) | 7 | 120 |
| poly-monoallyloxypenta-acidcalix nih.govarene (2c) | Cu(II) | 6 | 120 |
Encapsulation and Detection of Environmental Contaminants
The cavity of Calixresorc nih.govarene can be utilized to encapsulate small molecules, including environmental contaminants. This encapsulation can be used for the sequestration and, in some cases, the detection of these pollutants.
High-yield synthesis of calix nih.govarene-based molecular containers has been reported, which are capable of encapsulating small gaseous guests through a "rotating door" complexation mechanism. nih.gov This demonstrates the potential for these compounds to be used in the sequestration of greenhouse gases, which can then be stored in a solid state for extended periods. nih.gov
Furthermore, modified calix nih.govarenes have been shown to encapsulate specific ionic species within their aromatic cavity. For instance, a calix nih.govarene functionalized with imidazolyl and aniline (B41778) moieties can encapsulate a (H₃O₂)⁻ unit upon coordination with two zinc ions. rsc.org While this specific example relates to a water-related species, the principle of encapsulating small molecules and ions within the calixarene core is a promising avenue for the targeted removal and detection of various environmental contaminants.
Future Perspectives and Emerging Research Avenues for Calixresorc 1 Arene
Integration in Bio-inspired and Biomimetic Systems and Processes
The ability of calixresorc researchgate.netarenes to form well-defined cavities and engage in specific host-guest interactions makes them ideal candidates for the development of bio-inspired and biomimetic systems. These systems aim to replicate the complex functions observed in nature, such as enzyme catalysis and molecular recognition.
Self-assembling systems based on calixresorc researchgate.netarenes are at the forefront of this research. By mimicking biological processes, scientists are creating receptors with flexible yet pre-organized structures. These receptors can selectively bind to substrates, a key feature of biological interactions. For instance, the construction of self-assembled receptors from flexible calix researchgate.netarene skeletons that bear acid-base functionalities allows for the mimicry of binding processes found in biological systems. rsc.org These synthetic receptors can be tailored to recognize specific molecules, paving the way for applications in sensing and catalysis.
A significant area of investigation is the development of enzyme mimics. The defined cavity of calixresorc researchgate.netarene can act as an artificial active site, accelerating chemical reactions with high selectivity. By functionalizing the upper or lower rim of the calixresorc researchgate.netarene with catalytic groups, researchers can create environments that stabilize transition states and promote specific reaction pathways, much like natural enzymes. The use of calixarenes and resorcinarenes as scaffolds for metallo-enzyme mimicry is a particularly promising approach, where the macrocycle provides a hydrophobic cavity in proximity to a coordinated metal ion, creating a synergistic effect for guest binding and catalysis. researchgate.net
Furthermore, the self-assembly of resorcinarenes into larger supramolecular structures, such as hexameric nanocapsules held together by hydrogen bonds, provides a fascinating platform for biomimicry. wikipedia.org These capsules can encapsulate guest molecules, creating isolated nano-environments that can influence reactivity and mimic the compartmentalization found in biological cells.
Novel Molecular Device and Machine Construction based on Calixresorcresearchgate.netarene
The development of molecular-level devices and machines is a major goal in nanoscience, and calixresorc researchgate.netarenes are emerging as key building blocks in this endeavor. Their ability to participate in the formation of mechanically interlocked molecules, such as rotaxanes and catenanes, is central to this field. These structures, where components are linked mechanically rather than covalently, can exhibit controlled motion at the molecular level in response to external stimuli.
Rotaxanes and Catenanes: Calix researchgate.netarenes have been successfully employed as the "wheel" component in the synthesis of pseudorotaxanes and rotaxanes. beilstein-journals.orgresearchgate.net In these structures, a linear "axle" molecule is threaded through the cavity of the calix researchgate.netarene macrocycle. The larger cavity of calix researchgate.netarenes compared to their smaller counterparts makes them suitable for accommodating larger guest molecules. The synthesis of iaea.orgrotaxanes, where two calix researchgate.netarene wheels are threaded onto a single axle, has been achieved with a programmed relative orientation, showcasing a high degree of synthetic control. acs.org
The construction of such intricate architectures opens the door to creating molecular shuttles, where the calixarene (B151959) wheel can be induced to move between different recognition sites on the axle in response to stimuli like light, pH changes, or redox processes. nih.gov This controlled motion is the fundamental principle behind the operation of molecular machines.
Stimuli-Responsive Systems: A key area of research is the development of stimuli-responsive systems based on calixarenes. These systems can undergo conformational changes or alter their binding properties in response to external triggers. For example, pH-responsive drug delivery systems have been developed using amphoteric calixarenes that possess both positively and negatively charged gates, allowing for controlled release of encapsulated drugs. nih.gov The integration of photo-responsive units, such as azobenzene, into calixarene-based systems allows for light-controlled molecular motion.
The table below summarizes key research findings in the development of calixresorc researchgate.netarene-based molecular devices.
| Molecular System | Key Feature | Stimulus | Potential Application |
| Calix researchgate.netarene-based iaea.orgRotaxanes | Programmed relative orientation of two macrocyclic wheels on a single axle. | - | Prototypes for molecular capsules and advanced molecular machines. acs.org |
| Triptycene-derived calix researchgate.netresorcinarene-like Hosts | Fixed cone conformation forming head-to-head dimeric structures. | - | Building blocks for self-assembled molecular capsules. nih.gov |
| Amphoteric Calixarenes | pH-responsive gates for controlled guest binding and release. | pH | Drug delivery systems. nih.gov |
Advancements in Fabrication Techniques for Calixresorcresearchgate.netarene-Derived Materials
The translation of the unique properties of individual calixresorc researchgate.netarene molecules into macroscopic materials with advanced functionalities relies on the development of sophisticated fabrication techniques. Researchers are exploring various methods to organize and assemble these macrocycles into films, nanoparticles, and polymers.
Thin Films: The Langmuir-Blodgett (LB) technique is a powerful method for creating highly ordered thin films of calixarenes at the air-water interface, which can then be transferred to solid substrates. acs.org These films have potential applications in sensing and as molecular sieves. By creating "perforated monolayers," composite membranes with calix researchgate.netarene-based pores have been fabricated that can function as molecular sieves. acs.org
Nanoparticles: The synthesis of calixarene-capped or -stabilized nanoparticles is another active area of research. These nanoparticles combine the host-guest capabilities of the calixarene with the unique physical and chemical properties of the nanoscale material. For instance, calixarene-functionalized silver nanoparticles have been synthesized for the colorimetric and amperometric detection of mercury ions. nih.gov Solid lipid nanoparticles (SLNs) incorporating calix[n]arenes and calix-resorcinarenes have also been developed as potential drug delivery vehicles. nih.gov
The following table details different fabrication techniques for calixresorc researchgate.netarene-derived materials and their characteristics.
| Fabrication Technique | Material Type | Key Characteristics | Potential Applications |
| Langmuir-Blodgett Deposition | Thin Films | Highly ordered monolayers with controlled molecular orientation. | Molecular sieves, sensors. acs.org |
| Self-Assembly/Precipitation | Nanoparticles | Combination of calixarene's recognition properties with nanoparticle characteristics. | Sensing, drug delivery, catalysis. nih.govnih.gov |
| Polymerization | Polymers | Incorporation of calixarene units into a polymer backbone, creating materials with tunable properties. | Gas capture, separation materials. rsc.org |
Polymers: Incorporating calixresorc researchgate.netarenes into polymer chains leads to the creation of materials with enhanced thermal stability, specific recognition capabilities, and porosity. Calixarene-based porous 3D polymers have been synthesized that exhibit high capacity and binding energy for gases like CO2, CH4, and Xe, making them promising for gas capture and separation applications. rsc.org These covalent calixarene frameworks (CXFs) can be designed with specific pore sizes and chemical environments to achieve selective gas adsorption. The synthesis of polymers from calix nih.govresorcinarenes has also been explored for various applications, including the development of new materials for drug delivery. mdpi.com
Q & A
Q. What are the primary synthetic methodologies for calixresorc[6]arene derivatives, and how do reaction conditions influence structural diversity?
Calixresorc[6]arenes are synthesized via acid-catalyzed condensation of resorcinol and aldehydes under varying solvent systems (e.g., ethanol, water) and temperature regimes. Structural diversity is achieved by modifying aldehyde substituents (e.g., alkyl, aryl groups) and optimizing reaction stoichiometry. For example, hexamethoxycalix[6]arene derivatives require precise control of alkylation steps to ensure symmetrical substitution patterns . Characterization typically involves -NMR, -NMR, and HRMS to confirm regioselectivity and purity.
Q. How do spectroscopic techniques (NMR, FT-IR) differentiate this compound conformers and host-guest complexes?
-NMR is critical for identifying conformational dynamics (e.g., cone, partial cone) through shifts in aromatic proton signals. FT-IR spectroscopy detects hydrogen bonding between hydroxyl groups and guest molecules (e.g., carboxylic acids). For example, upfield shifts in -NMR signals (Δδ = 0.2–0.5 ppm) indicate encapsulation of hydrophobic guests within the macrocyclic cavity .
Q. What experimental strategies ensure reproducibility in this compound-based supramolecular assemblies?
Key strategies include:
- Strict control of pH and ionic strength to stabilize non-covalent interactions.
- Use of fluorescence spectroscopy with pyrene probes to determine critical aggregation concentrations (CAC) (e.g., CAC = 0.1–1.0 mM for amphiphilic derivatives) .
- Validation via dynamic light scattering (DLS) to confirm nanoparticle monodispersity (e.g., 100 nm diameter for drug-loaded aggregates) .
Advanced Research Questions
Q. How do structural modifications of calixresorc[6]arenes influence their binding affinities to serum proteins like bovine serum albumin (BSA)?
Carboxybetaine-functionalized calixresorc[6]arenes exhibit enhanced BSA binding via electrostatic and hydrophobic interactions. Fluorescence quenching assays reveal binding constants () in the range of –, dependent on substituent polarity. Competitive displacement studies using warfarin or ibuprofen as site-specific probes further clarify binding mechanisms .
Q. What methodologies resolve contradictions in host-guest stoichiometry data for this compound-drug complexes?
Discrepancies in stoichiometry (e.g., 1:1 vs. 1:7 macrocycle/drug ratios) arise from differences in solvent polarity and analytical techniques. Job plot analyses and isothermal titration calorimetry (ITC) are recommended to validate stoichiometry under physiological conditions. For instance, ITC data for this compound-naproxen complexes show entropy-driven binding () at 1:3 stoichiometry .
Q. How can pH-responsive this compound conjugates be optimized for targeted drug release in cancer therapy?
pH-sensitive linkages (e.g., acyl hydrazone bonds) enable controlled release in acidic tumor microenvironments. In vitro assays using MCF-7 cells demonstrate 80% drug release at pH 5.0 vs. <10% at pH 7.4. Optimizing PEGylation degrees (e.g., mPEG-2000) balances colloidal stability and release kinetics .
Q. What computational models predict the self-assembly behavior of amphiphilic calixresorc[6]arenes in aqueous solutions?
Molecular dynamics (MD) simulations correlate alkyl chain length (C8–C18) with aggregate morphology (micelles vs. vesicles). For C11DMA derivatives, NMR diffusion-ordered spectroscopy (DOSY) confirms coexisting micellar () and vesicular () populations .
Methodological Guidance
Q. How to design experiments analyzing this compound anticoagulant activity without confounding variables?
Q. What criteria evaluate the reliability of this compound toxicity studies?
Follow OECD guidelines:
- Use primary human cell lines (e.g., HEK-293) for in vitro cytotoxicity (MTT assay).
- Report hemocompatibility via hemolysis thresholds (<5% at 1 mg/mL) .
Data Presentation Standards
- Synthesis Protocols : Include reaction yields, purification methods (e.g., DCM/MeOH gradients), and elemental analysis for new compounds .
- Spectroscopic Data : Provide full NMR assignments and HRMS m/z values (e.g., [M+H] = 2456.8) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
